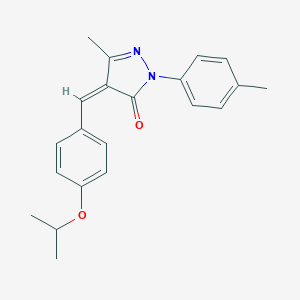![molecular formula C22H21ClN4OS B308389 3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308389.png)
3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-[(2-chlorobenzyl)sulfanyl]-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a triazino-benzoxazepine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[(2-chlorobenzyl)sulfanyl]-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazino-benzoxazepine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the 2-chlorobenzyl group: This step involves the use of 2-chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.
Spirocyclization: The final step involves the formation of the spiro linkage, which is typically achieved through a ring-closing reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3’-[(2-chlorobenzyl)sulfanyl]-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3’-[(2-chlorobenzyl)sulfanyl]-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-[(2-chlorobenzyl)sulfanyl]-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane)
- 3-[(2-chlorobenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
What sets 3’-[(2-chlorobenzyl)sulfanyl]-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] apart from similar compounds is its unique spiro linkage and the specific arrangement of functional groups
Properties
Molecular Formula |
C22H21ClN4OS |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane] |
InChI |
InChI=1S/C22H21ClN4OS/c23-17-10-4-2-8-15(17)14-29-21-24-20-19(26-27-21)16-9-3-5-11-18(16)25-22(28-20)12-6-1-7-13-22/h2-5,8-11,25H,1,6-7,12-14H2 |
InChI Key |
XPOJGKOMAXHZHH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-4-chloro-2-methoxy-6-[[2-[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308308.png)
![4-Ethoxy-3-methoxybenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308309.png)

![2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide](/img/structure/B308313.png)
![4-[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B308314.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![2-(2-METHOXY-6-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B308317.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308318.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3'-[(2-fluorobenzyl)thio]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308326.png)
![2-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl methyl ether](/img/structure/B308327.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
